
G1T38 dihydrochloride
Overview
Description
G1T38 dihydrochloride, also known as Lerociclib dihydrochloride, is a potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. It exhibits half-maximal inhibitory concentration (IC50) values of 1 nM against CDK4/CyclinD1 and 2 nM against CDK6/CyclinD3, demonstrating high specificity for these targets over other CDKs such as CDK1, CDK2, CDK5, and CDK7 . This selectivity minimizes off-target effects, making it a promising oral antineoplastic agent.
Developed through biochemical profiling using microfluidic kinase detection technology, this compound exhibits favorable physicochemical and pharmacokinetic/pharmacodynamic (PK/PD) properties, including oral bioavailability and stability .
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes oxidation through oxygen addition or hydrogen removal, and reduction via hydrogen addition or oxygen removal. Key characteristics include:
Reaction Type | Common Reagents | Observed Outcomes | Optimal Conditions |
---|---|---|---|
Oxidation | Hydrogen peroxide | Structural modification of amine groups | pH 7-9, 25-40°C |
Reduction | Sodium borohydride | Stabilization of electron-rich moieties | Neutral pH, 20-30°C |
These reactions are critical for studying metabolite formation and stability under physiological conditions. The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO), facilitating reaction efficiency .
Acid-Base Interactions
The piperazine moiety and protonatable amines enable pH-dependent behavior:
-
Protonation : Occurs readily in acidic environments (pH < 4), enhancing water solubility .
-
Deprotonation : At neutral to basic pH, the compound forms neutral species, affecting membrane permeability .
Structural impact :
textProtonated form: Enhances ionic interactions with CDK4/6 kinase domains[4]. Neutral form: Facilitates passive diffusion across cellular membranes[2].
Biochemical Reactivity in CDK4/6 Inhibition
This compound selectively inhibits CDK4/6 via non-covalent interactions :
Target | IC50 (μM) | Selectivity vs. Other CDKs |
---|---|---|
CDK4/Cyclin D1 | 0.001 | >1,000× over CDK1/2/5/7 |
CDK6/Cyclin D3 | 0.002 | >500× over CDK9 |
Mechanism :
-
Binds to ATP-binding pocket of CDK4/6, preventing RB1 phosphorylation .
-
Induces G1 cell cycle arrest in dependent cancer cells (EC50 ~20 nM) .
Stability Under Physiological Conditions
Hydrolysis susceptibility :
-
Degrades in strong acidic/basic conditions via cleavage of the pyridinylamino linkage.
Thermal stability :
Scientific Research Applications
Preclinical Efficacy
In Vitro Studies:
G1T38 has demonstrated potent inhibitory effects on various tumor cell lines. In studies involving CDK4/6-dependent cell lines, G1T38 showed an effective decrease in RB1 phosphorylation and induced significant G1 arrest. The compound exhibited an effective concentration (EC50) as low as 20 nmol/L in some assays, indicating its high potency against targeted cells .
In Vivo Studies:
In animal models, G1T38 has shown promising results. For instance, in xenograft models of ER+ breast cancer, G1T38 treatment resulted in substantial tumor regression—up to 90% inhibition at higher doses compared to control groups . Notably, it has been reported that G1T38 can be administered continuously without causing severe neutropenia, a common side effect associated with other CDK4/6 inhibitors like palbociclib .
Pharmacokinetics
G1T38 exhibits unique pharmacokinetic properties that differentiate it from existing CDK4/6 inhibitors. It accumulates in tumor tissues while showing minimal presence in plasma, which reduces systemic toxicity and allows for continuous dosing regimens. In studies with beagle dogs, G1T38 was administered over 28 days without inducing severe myelosuppression .
Clinical Trials
G1T38 is currently undergoing clinical evaluation in several trials:
- Phase 1a Trial: Focused on pharmacokinetics and safety in healthy volunteers (NCT02821624).
- Phase 1b/2a Trial: Examining the efficacy of G1T38 in combination with Faslodex (fulvestrant) for ER+, HER2- breast cancer patients (NCT02983071). Preliminary results indicate that G1T38 can be combined safely with other therapies without significant adverse events .
Case Studies and Data Tables
The following table summarizes key findings from preclinical studies on the efficacy of G1T38 across different tumor types:
Tumor Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Key Findings |
---|---|---|---|---|
ER+ Breast Cancer | Xenograft | 100 | 90 | Significant tumor regression observed. |
Melanoma | Cell Line | 50 | 74 | Effective RB phosphorylation inhibition. |
Leukemia | Cell Line | 10-100 | Varies | Induces G1 arrest across multiple leukemia lines. |
Lymphoma | Cell Line | 50 | Significant | Potent effects noted with low EC50 values. |
Mechanism of Action
The mechanism of action of 4-[[5-(4-Propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
The following table and analysis compare G1T38 dihydrochloride with structurally or functionally related CDK inhibitors:
Key Differentiators
Selectivity
- This compound shows >100-fold selectivity for CDK4/6 over other CDKs, reducing off-target toxicity risks . In contrast, Alsterpaullone broadly inhibits CDK1/2/5, which may limit its therapeutic utility due to unintended cell cycle disruption .
Mechanism
Clinical Relevance
- This compound’s oral bioavailability and PK/PD properties position it as a candidate for oncology trials, though clinical data remain absent .
Research Findings and Data
Biochemical Profiling of this compound
- In kinase screens, this compound demonstrated negligible activity (<10% inhibition) against 300+ kinases at 1 µM, confirming CDK4/6 specificity .
- Structural analysis reveals its binding to the ATP pocket of CDK4/6, stabilized by interactions with hinge-region residues .
Comparative Efficacy
- This compound induces G1 phase arrest in RB-positive cancer cells at nanomolar concentrations, whereas Alsterpaullone triggers apoptosis via multi-CDK inhibition, posing higher cytotoxicity risks .
Biological Activity
G1T38 dihydrochloride, also known as Lerociclib, is a novel, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has shown significant promise in preclinical studies for the treatment of various cancers, particularly estrogen receptor-positive (ER+) breast cancer. This article will delve into the biological activity of G1T38, highlighting its pharmacokinetic and pharmacodynamic properties, in vitro and in vivo efficacy, and ongoing research.
G1T38 operates primarily by inhibiting CDK4/6, which plays a crucial role in cell cycle progression. By blocking these kinases, G1T38 induces a G1 phase arrest in the cell cycle, preventing tumor cells from proliferating. This mechanism is particularly effective in CDK4/6-dependent tumors such as breast cancer, melanoma, leukemia, and lymphoma.
Key Findings on Mechanism:
- Inhibition of RB Phosphorylation : G1T38 significantly reduces phosphorylation of the retinoblastoma protein (RB), a critical regulator of the cell cycle. Complete inhibition was observed within 16 hours post-treatment at concentrations as low as 30 nM .
- Cell Cycle Arrest : In CDK4/6-dependent cell lines (e.g., WM2664), treatment with G1T38 resulted in a dose-dependent increase in the G1 phase population, demonstrating robust cell cycle arrest without cytotoxic effects at effective concentrations .
In Vitro Efficacy
G1T38 has been evaluated across various tumor cell lines to assess its inhibitory effects on proliferation:
Cell Line | EC50 (nM) | Effect on Proliferation |
---|---|---|
WM2664 (Melanoma) | 23 | Complete inhibition of RB phosphorylation |
MCF7 (Breast) | 20 | Induces G1 arrest; reduces S-phase population |
A2058 (CDK4/6-Independent) | >300 | No significant effect observed |
These results indicate that G1T38 is highly effective against CDK4/6-dependent tumors while showing minimal activity against CDK4/6-independent lines .
In Vivo Efficacy
In animal models, G1T38 has demonstrated superior efficacy compared to existing treatments like palbociclib:
- Tumor Regression : In xenograft models of ER+ breast cancer, mice treated with G1T38 exhibited a 38% reduction in tumor volume after 21 days compared to untreated controls which showed a significant increase in tumor size .
- Pharmacokinetics : Notably, G1T38 accumulates in tumor tissues rather than plasma, leading to reduced myeloid progenitor inhibition and allowing continuous dosing without severe neutropenia—a common side effect with other CDK inhibitors .
Pharmacokinetics and Safety Profile
G1T38's unique pharmacokinetic profile allows for extended dosing regimens:
- Continuous Dosing : In beagle dogs, G1T38 was administered continuously for 28 days without inducing severe neutropenia, highlighting its potential for chronic therapy use .
- Comparison to Palbociclib : When adjusted for exposure levels, G1T38 demonstrated equivalent or improved efficacy compared to palbociclib while minimizing adverse effects associated with bone marrow suppression .
Case Studies
Several case studies have illustrated the clinical relevance of G1T38:
- Study on ER+ Breast Cancer : A phase 1/2 trial evaluated G1T38 in combination with fulvestrant. Preliminary results indicated promising antitumor activity with manageable toxicity profiles .
- Prostate Cancer Models : Another study showed that G1T38 effectively inhibited growth in prostate cancer cells expressing wild-type androgen receptors and variants resistant to traditional therapies .
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine the IC50 of G1T38 dihydrochloride against CDK4/6 kinases?
To measure the IC50 of G1T38, use in vitro kinase assays with purified CDK4/CyclinD1 and CDK6/CyclinD3 complexes. Substrate phosphorylation (e.g., RB protein) can be quantified via fluorescence-based or radiometric assays. Titrate G1T38 concentrations (e.g., 0.1–1000 nM) and fit dose-response curves using nonlinear regression models. Validation with positive controls (e.g., palbociclib) ensures assay reliability. IC50 values for G1T38 are reported as 1 nM (CDK4) and 2 nM (CDK6) .
Q. How should researchers design in vitro studies to assess G1T38’s impact on cell cycle progression?
Use flow cytometry with propidium iodide staining to analyze cell cycle distribution. Treat CDK4/6-sensitive cell lines (e.g., breast cancer MCF-7 or melanoma WM2664) with G1T38 (10–300 nM) for 24–72 hours. Include untreated controls and measure G0/G1 arrest, which typically increases dose-dependently. Parallel Western blot analysis of RB phosphorylation (Ser780/Ser807) confirms target engagement .
Q. What are the best practices for handling this compound in laboratory settings?
Follow institutional chemical hygiene plans and Safety Data Sheets (SDS). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Store lyophilized G1T38 at -20°C in a desiccator. For dissolution, use sterile DMSO (≤10% final concentration) and verify solubility via HPLC if necessary .
Advanced Research Questions
Q. How can researchers resolve contradictions between biochemical IC50 and cellular EC50 values for G1T38?
Discrepancies may arise due to cellular uptake efficiency, protein binding, or off-target effects. Validate cellular target engagement using orthogonal assays:
- Phospho-RB Western blotting : Confirm inhibition within 1–16 hours post-treatment .
- Kinase profiling panels : Rule out off-target kinase activity (e.g., CDK2 or CDK7) .
- Rescue experiments : Overexpress CyclinD1/D3 to restore CDK4/6 activity and reverse G1T38 effects .
Q. What strategies are effective for combining G1T38 with other therapies in preclinical models?
Test synergistic effects with endocrine therapies (e.g., tamoxifen) or PI3K inhibitors in hormone receptor-positive breast cancer models. Use Chou-Talalay synergy assays and monitor apoptosis (Annexin V staining) and proliferation (Ki67 staining). Dose G1T38 at EC50 (23–100 nM) with suboptimal doses of co-agents to minimize toxicity .
Q. How do structural modifications in G1T38 influence its selectivity for CDK4/6 over other CDKs?
The dihydrochloride salt enhances solubility and bioavailability. The pyridopyrimidinone core interacts with the kinase hinge region, while the methylpiperazine moiety improves selectivity by avoiding steric clashes with CDK2. Computational docking (e.g., Schrödinger Suite) and mutagenesis studies can validate binding interactions .
Q. What in vivo models are suitable for evaluating G1T38’s pharmacokinetics and efficacy?
Use xenograft models with CDK4/6-driven tumors (e.g., ER+ breast cancer). Administer G1T38 orally (10–30 mg/kg daily) and measure plasma half-life, Cmax, and tumor volume reduction. Include pharmacodynamic markers: RB phosphorylation in tumor biopsies and hematological toxicity monitoring (neutropenia) .
Q. How should researchers interpret discrepancies between preclinical and clinical data for G1T38?
Preclinical models may overestimate efficacy due to tumor heterogeneity or microenvironment differences. Cross-validate findings using patient-derived organoids (PDOs) or circulating tumor cells (CTCs). Compare G1T38’s clinical trial outcomes (e.g., progression-free survival) with its preclinical EC50 values to refine translational models .
Q. Methodological Resources
Q. What tools are recommended for analyzing G1T38’s pharmacological data?
- GraphPad Prism : For dose-response curves and statistical analysis.
- ImageJ : Quantify Western blot band intensities.
- PubChem/ChEMBL : Access kinase profiling data and structural analogs .
用它!帮你看懂文献数据图,更好描述实验结果00:17
Q. How to ensure reproducibility in G1T38 studies?
** Adhere to MIAME (Microarray) and ARRIVE (Animal Research) guidelines. Document batch numbers, solvent concentrations, and cell line authentication (STR profiling). Share raw data (e.g., flow cytometry FCS files) in public repositories like Figshare .
Properties
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O.ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDSOVIZSLILOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-59-3 | |
Record name | Spiro[cyclohexane-1,9′(6′H)-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one, 7′,8′-dihydro-2′-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097938-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.